molecular formula C6H11F2N B13477867 3,3-Difluoro-2-methylpiperidine

3,3-Difluoro-2-methylpiperidine

Cat. No.: B13477867
M. Wt: 135.15 g/mol
InChI Key: UYKKHELPZYJFOY-UHFFFAOYSA-N
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Description

3,3-Difluoro-2-methylpiperidine is a fluorinated piperidine derivative. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-2-methylpiperidine typically involves the fluorination of a piperidine precursor. One common method is the reaction of 2-methylpiperidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the fluorinating agent .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature and pressure, which are crucial for the successful fluorination of the piperidine ring .

Chemical Reactions Analysis

Types of Reactions: 3,3-Difluoro-2-methylpiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,3-Difluoro-2-methylpiperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-Difluoro-2-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions with the target molecules. This results in altered biological activity and improved pharmacokinetic properties .

Comparison with Similar Compounds

  • 2,2-Difluoro-1-methylpyrrolidine
  • 3,3-Difluoro-2-methylpyrrolidine
  • 3,3-Difluoro-2-methylazetidine

Comparison: 3,3-Difluoro-2-methylpiperidine is unique due to its six-membered ring structure, which provides greater conformational flexibility compared to smaller ring systems like pyrrolidine and azetidine. This flexibility can lead to different biological activities and interactions with molecular targets. Additionally, the presence of two fluorine atoms at the 3-position enhances its chemical stability and resistance to metabolic degradation .

Properties

Molecular Formula

C6H11F2N

Molecular Weight

135.15 g/mol

IUPAC Name

3,3-difluoro-2-methylpiperidine

InChI

InChI=1S/C6H11F2N/c1-5-6(7,8)3-2-4-9-5/h5,9H,2-4H2,1H3

InChI Key

UYKKHELPZYJFOY-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCCN1)(F)F

Origin of Product

United States

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